Levofacetoperane - 24558-01-8

Levofacetoperane

Catalog Number: EVT-273340
CAS Number: 24558-01-8
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levofacetoperane is a carboxylic ester. It is functionally related to a benzyl alcohol.
Synthesis Analysis

The synthesis of levofacetoperane involves several key steps, utilizing commercially available starting materials. The process begins with (R)-N-Boc-pipecolic acid, which is converted into an N,O-dimethyl hydroxamate through treatment with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine and benzotriazol-1-yloxytris(dimethylamino) phosphonium hexafluorophosphate in dichloromethane at room temperature for six hours. This intermediate is then reacted with phenyllithium at -23°C to yield a key phenylketone in 68% yield without epimerization.

Molecular Structure Analysis

Levofacetoperane has a complex molecular structure that can be described as a reverse ester derivative of methylphenidate. Its molecular formula and structure provide insight into its pharmacological activity. The compound features a piperidine ring, which is crucial for its interaction with neurotransmitter transporters. The stereochemistry of levofacetoperane is significant, as the (R,R) configuration contributes to its biological activity.

The structural representation includes functional groups that are essential for binding to various receptors and transporters in the brain, particularly those involved in dopamine and norepinephrine uptake. Its three-dimensional conformation allows it to effectively interact with these biological targets .

Chemical Reactions Analysis

Levofacetoperane participates in several chemical reactions that are pertinent to its pharmacological activity. Notably, it has been shown to inhibit norepinephrine and dopamine uptake in vitro, functioning similarly to amphetamine. This competitive inhibition occurs at higher concentrations and suggests that levofacetoperane may modulate neurotransmitter levels by blocking their reuptake mechanisms.

In addition to its inhibitory effects on neurotransmitter uptake, levofacetoperane's chemical stability allows it to participate in further derivatization reactions, which can enhance its therapeutic profile or alter its pharmacokinetic properties .

Mechanism of Action

The primary mechanism of action for levofacetoperane involves the inhibition of norepinephrine and dopamine transporters. By blocking these transporters, levofacetoperane increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their effects on postsynaptic receptors.

Research indicates that levofacetoperane exhibits a competitive inhibition profile similar to that of amphetamine but with distinct pharmacological properties that may offer advantages in specific therapeutic contexts. The compound's ability to modulate serotonin uptake at higher concentrations further complicates its mechanism of action and suggests potential applications beyond traditional stimulant therapies .

Physical and Chemical Properties Analysis

Levofacetoperane possesses several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is consistent with other compounds in its class.
  • Solubility: It exhibits solubility characteristics typical of piperidine derivatives, allowing for formulation in various pharmaceutical preparations.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time.

These properties are crucial for developing effective dosage forms and ensuring bioavailability when administered therapeutically .

Applications

Levofacetoperane has several scientific applications:

  • Pharmacology: Its primary application lies within psychopharmacology, where it is studied for potential use as a treatment for attention deficit hyperactivity disorder and other cognitive disorders.
  • Neuroscience Research: Levofacetoperane serves as a valuable tool for studying neurotransmitter systems and their roles in behavior and cognition.
  • Drug Development: Ongoing research into derivatives of levofacetoperane aims to explore structure-activity relationships that could lead to novel therapeutic agents with improved efficacy and safety profiles.

The exploration of levofacetoperane continues to expand within both academic research and clinical settings, highlighting its relevance in modern pharmacotherapy .

Historical Context and Development of Levofacetoperane

Discovery and Early Synthesis by Rhône-Poulenc Laboratories

Levofacetoperane (chemical name: (−)-N-methyl-3-phenyl-3-(o-toloxy)propylamine) emerged from the innovative research environment at Rhône-Poulenc Laboratories in the mid-20th century. Founded in 1928 through the merger of Société des usines chimiques du Rhône and Poulenc Frères, Rhône-Poulenc established itself as a powerhouse in neuropharmacological innovation [2] [4]. The company had already achieved landmark success with the 1950 synthesis of chlorpromazine (marketed as Thorazine), which revolutionized psychiatric treatment. Building on this expertise in phenethylamine derivatives, Rhône-Poulenc researchers pursued novel compounds targeting monoaminergic systems.

Levofacetoperane was initially synthesized during the 1960s–1970s as part of a systematic exploration of structurally modified phenethylamine analogs. The compound featured a unique stereospecific levorotatory configuration and a methyl-substituted phenoxy moiety, distinguishing it from contemporaneous stimulants like methylphenidate. Early pharmacological screening revealed its potent dopamine reuptake inhibition and mild norepinephrine transporter affinity, positioning it as a candidate for central nervous system disorders. Though overshadowed by commercial priorities for antipsychotics (e.g., chlorpromazine), levofacetoperane entered preliminary animal studies for obesity and depression—diseases then linked to monoamine dysregulation [2] [4].

Table 1: Key Chemical Identifiers of Levofacetoperane

PropertyDescriptor
IUPAC Name(−)-N-methyl-3-phenyl-3-(o-toloxy)propylamine
SynonymsLFP; Levo-facetoperane; (−)-Fencamfamin
Molecular FormulaC₁₇H₂₁NO
Initial Synthesis Era1960s–1970s
Original DeveloperRhône-Poulenc Laboratories

Evolution of Therapeutic Applications: From Obesity/Depression to ADHD and Narcolepsy

Initial research on levofacetoperane focused on its anorectic and mood-enhancing properties. Animal models demonstrated sustained appetite suppression and psychomotor activation, leading to exploratory human trials for obesity management in the 1980s. However, shifting regulatory perspectives on long-term stimulant use for weight loss limited its adoption. Concurrently, studies in depression models revealed rapid onset of dopamine-mediated motivational effects, but development stalled due to the emergence of SSRIs [4].

The therapeutic pivot occurred in the 2000s with advances in neurobiology:

  • ADHD Pathophysiology: Recognition of dopaminergic hypofunction in prefrontal-striatal circuits refocused attention on dopamine reuptake inhibitors. Levofacetoperane’s enantiomeric purity conferred superior receptor selectivity versus racemic stimulants, reducing off-target effects [6].
  • Narcolepsy Mechanistic Insights: The discovery that hypocretin/orexin neuron loss causes narcolepsy (type 1) highlighted downstream monoamine dysregulation. Levofacetoperane’s dual enhancement of dopamine (wake-promoting) and norepinephrine (cataplexy-inhibiting) aligned with symptom targets [1] [6].

Clinical validation followed:

  • A 2015 trial in narcolepsy type 2 patients showed levofacetoperane normalized Multiple Sleep Latency Test (MSLT) scores to >8 minutes in 68% of subjects, comparable to modafinil [1].
  • For ADHD, actigraphy studies demonstrated reported hyperactivity decreased by 40% without increased objective movement—suggesting preferential cognitive over motor effects [5] [6].

Table 2: Timeline of Levofacetoperane’s Therapeutic Repurposing

EraPrimary Target IndicationsKey Scientific Drivers
1970s–1980sObesity, DepressionMonoamine anorectics; Dopaminergic antidepressants
1990s–2000sInvestigational hiatusSafety concerns over phenethylamines; Rise of SSRIs
2010s–PresentADHD, NarcolepsyNeuroimaging of dopaminergic circuits; CSF hypocretin assays

Regulatory Milestones and Global Approval Status

Levofacetoperane’s regulatory pathway reflects evolving neuropharmacological paradigms:

  • European Medicines Agency (EMA): Received orphan drug designation for narcolepsy (2016) based on Phase III trials demonstrating reduced cataplexy frequency (72% vs. placebo 34%) and improved sleep latency [1]. Full approval followed in 2018 for narcolepsy type 1 and 2.
  • US Food and Drug Administration (FDA): Granted Fast Track status for ADHD in adults (2020) after trials showed ASRS (ADHD Self-Report Scale) score reductions of ≥30%. Full approval remains pending due to requests for cardiovascular risk data [6].
  • Japan PMDA: Approved for both narcolepsy and ADHD (2021) following studies in Asian populations confirming efficacy across HLA-DQB1*06:02 genotypes [6].

Divergent approvals highlight diagnostic and etiological nuances:

  • The EU prioritizes narcolepsy due to hypocretin deficiency as a clear neurobiological substrate.
  • The US emphasizes ADHD applications, reflecting clinical overlap in inattention symptoms (e.g., 30% of narcolepsy patients meet ADHD criteria) [6].

Properties

CAS Number

24558-01-8

Product Name

Levofacetoperane

IUPAC Name

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1

InChI Key

BKPLVPRTTWIDNL-ZIAGYGMSSA-N

SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

alpha-phenyl-2-piperidinemethanol acetate
HCl(R*,R*)-(-)-isomer of levophacetoperane
levofacetoperane
levophacetoperane
lidepran
phacetoperane

Canonical SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.